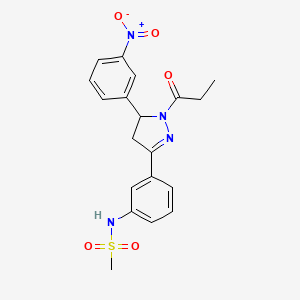

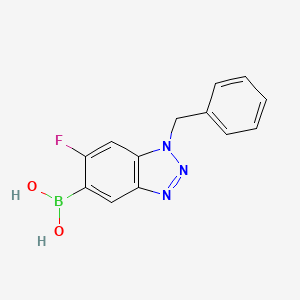

![molecular formula C8H14N4S B2905287 1-[3-(1H-咪唑-1-基)丙基]-3-甲基硫脲 CAS No. 259753-98-5](/img/structure/B2905287.png)

1-[3-(1H-咪唑-1-基)丙基]-3-甲基硫脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-[3-(1H-imidazol-1-yl)propyl]-3-methylthiourea” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known to be a versatile precursor unit in the synthesis of many useful heterocyclic compounds .

科学研究应用

Antifungal Applications

The compound has shown promising antifungal properties , particularly against Candida albicans . It has been reported that certain derivatives, such as oxime esters, exhibit better antifungal profiles than fluconazole, a standard antifungal medication . This suggests potential use in treating fungal infections, which are a significant concern, especially for immunocompromised patients.

Agricultural Enhancements

In agriculture, novel complexes of this compound with β-cyclodextrin have been used as coatings to protect and stimulate the sprouting of wheat seeds . This application is crucial for improving crop yields and ensuring food security, especially in regions with challenging growing conditions.

Anticancer Research

The imidazole moiety is a critical feature in the design of epidermal growth factor receptor (EGFR) inhibitors , which are important in the development of anticancer drugs . The EGFR enzyme is pivotal in cell cycle regulation, and its inhibition can suppress the proliferation of cancer cells.

Synthesis of Bioactive Compounds

This compound serves as a building block in the synthesis of various bioactive compounds. Its versatility in chemical reactions makes it a valuable asset in medicinal chemistry for creating new therapeutic agents .

Development of New Antifungal Agents

Due to the emergence of drug-resistant fungal strains, there is a continuous need for developing new antifungal agents. Derivatives of this compound have shown to be more potent than existing antifungal drugs, indicating its potential in contributing to the next generation of antifungal therapies .

Seed Protection and Growth Stimulation

The compound’s complexes have been investigated for their ability to protect seeds and stimulate growth in different varieties of wheat. This application is particularly beneficial for enhancing the germination and early growth stages of crops, which can lead to better plant establishment and productivity .

未来方向

The future directions for the study and application of “1-[3-(1H-imidazol-1-yl)propyl]-3-methylthiourea” and similar compounds could involve further exploration of their synthesis, characterization, and potential biological activities. Given the broad range of activities exhibited by imidazole-containing compounds, there may be potential for the development of new drugs .

属性

IUPAC Name |

1-(3-imidazol-1-ylpropyl)-3-methylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4S/c1-9-8(13)11-3-2-5-12-6-4-10-7-12/h4,6-7H,2-3,5H2,1H3,(H2,9,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGBJMGGNGHTRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NCCCN1C=CN=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(1H-imidazol-1-yl)propyl]-3-methylthiourea | |

CAS RN |

259753-98-5 |

Source

|

| Record name | 1-[3-(1H-imidazol-1-yl)propyl]-3-methylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2905204.png)

![1H-Pyrazol-3-amine, 5-[4-(trifluoromethoxy)phenyl]-](/img/structure/B2905207.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-methoxybenzene-1-sulfonamide](/img/structure/B2905212.png)

![N4-(4-chlorophenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2905213.png)

![5-(4-chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2905215.png)

![N-(2,5-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2905217.png)